molecular formula C13H13BrN2O3S B3019185 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 714208-62-5

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B3019185
M. Wt: 357.22
InChI Key: JFXWJNPJXOCURZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized using substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents such as fluorine, hydroxy, methoxy, and trimethoxy moieties . Another study reported the synthesis of Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, deduced from various spectroscopic techniques . Additionally, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine was characterized using FTIR, NMR, and UV-Visible spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using different techniques. For example, the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was examined crystallographically and found to exist as the dominant form of enol-imines in both solid state and solutions . The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined to be in a triclinic space group with extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . Similarly, the molecular structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes were confirmed by single crystal X-ray crystallography, revealing an octahedral coordination geometry around the metal atoms .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as condensation and complexation, which are fundamental in forming the sulfonamide derivatives and their metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated using various methods. The spectroscopic studies of the Schiff base ligands highlighted the importance of tautomerism in determining their photochromic and thermochromic characteristics . The Co(II) and Ni(II) complexes were studied for fluorescence quenching with alizarin dye, and their free energy change was calculated using the Rehm-Weller equation . The antimicrobial activity and cytotoxicity of the compounds were also assessed, with some showing promising results against bacterial and fungal strains, as well as human cancer cell lines . Additionally, the ADMET properties of the compounds were calculated to predict their pharmacokinetic behavior .

Safety And Hazards

I couldn’t find specific safety and hazard information for “4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide”. However, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed3.


properties

IUPAC Name

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXWJNPJXOCURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

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